1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester is a heterocyclic compound with significant potential in medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methyl-, ethyl ester: Similar structure but different substitution pattern.
1H-Pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different biological activities.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C11H14N4O2 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 3,5-diamino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14N4O2/c1-3-17-11(16)9-8(13)7-4-6(12)5-14-10(7)15(9)2/h4-5H,3,12-13H2,1-2H3 |
InChI Key |
JTSKSFNCVXDQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)N=CC(=C2)N)N |
Origin of Product |
United States |
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